molecular formula C18H11NO3S B2696515 N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide CAS No. 886148-46-5

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide

Cat. No.: B2696515
CAS No.: 886148-46-5
M. Wt: 321.35
InChI Key: FRYRTKMMBZOREQ-UHFFFAOYSA-N
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Description

N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The incorporation of a thiophene ring and a carboxamide group into the xanthone structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave heating, improved catalysts, and more efficient purification techniques .

Comparison with Similar Compounds

  • 3-(4-phenylbutoxy)-9H-xanthen-9-one
  • Ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate
  • N-(9-oxo-9H-thioxanthen-2-yl)acrylamide

Comparison: N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide is unique due to the presence of both the thiophene ring and the carboxamide group, which confer distinct chemical and biological properties. Compared to other xanthone derivatives, it may exhibit enhanced stability, solubility, and biological activity .

Properties

IUPAC Name

N-(9-oxoxanthen-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-17-12-4-1-2-5-14(12)22-15-10-11(7-8-13(15)17)19-18(21)16-6-3-9-23-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYRTKMMBZOREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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